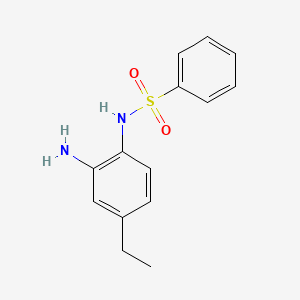![molecular formula C16H16O4 B13993573 2-[Methoxy-(2-methoxyphenyl)methyl]benzoic acid CAS No. 5441-26-9](/img/structure/B13993573.png)
2-[Methoxy-(2-methoxyphenyl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methoxy-(2-methoxyphenyl)methyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methoxy-(2-methoxyphenyl)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzyl chloride with 2-methoxybenzoic acid in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[Methoxy-(2-methoxyphenyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-[Methoxy-(2-methoxyphenyl)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[Methoxy-(2-methoxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Similar structure but lacks the additional methoxy group on the phenyl ring.
2-Methoxyphenylacetic acid: Contains a methoxy group and a phenyl ring but differs in the position of the carboxylic acid group.
4-Methoxy-2-methylphenylboronic acid: Similar aromatic structure with different functional groups.
Uniqueness
2-[Methoxy-(2-methoxyphenyl)methyl]benzoic acid is unique due to the presence of two methoxy groups and a benzoic acid moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
5441-26-9 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-[methoxy-(2-methoxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C16H16O4/c1-19-14-10-6-5-9-13(14)15(20-2)11-7-3-4-8-12(11)16(17)18/h3-10,15H,1-2H3,(H,17,18) |
InChI Key |
BSZVPIUZRZUMFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


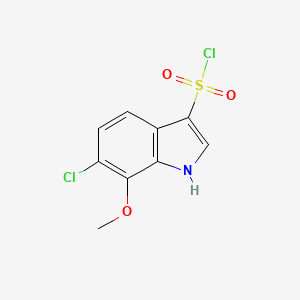
![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)
![2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione](/img/structure/B13993493.png)
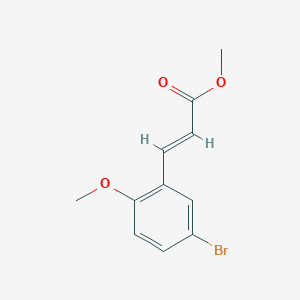
![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)
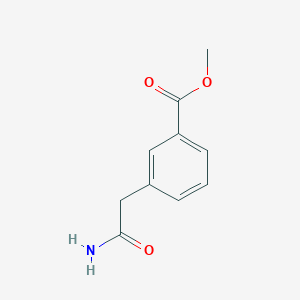
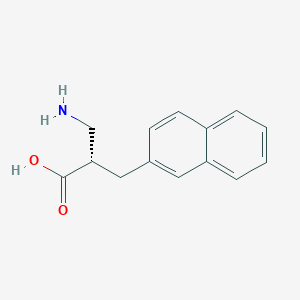
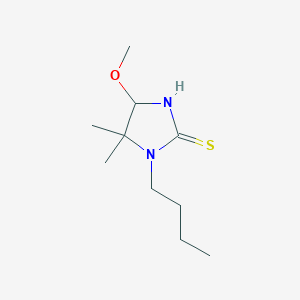
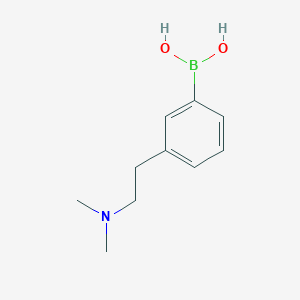
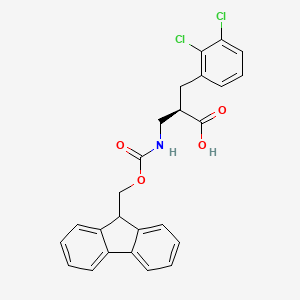
![Ethyl [2-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B13993550.png)
